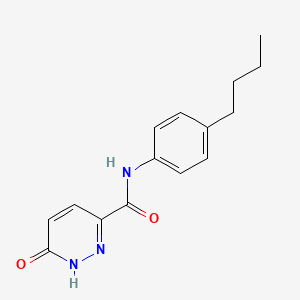

N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-3-4-11-5-7-12(8-6-11)16-15(20)13-9-10-14(19)18-17-13/h5-10H,2-4H2,1H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTBWQOYUKGGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Core Synthesis

Hydrazine-Diketone Cyclocondensation

The pyridazine ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,4-diketones. For N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, maleic anhydride derivatives serve as precursors. In a representative procedure, dimethyl maleate reacts with hydrazine hydrate in ethanol under reflux to form 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. Yield optimization studies indicate that ethanol as a solvent achieves 78% purity, while dimethylformamide (DMF) increases yield to 85% but complicates purification.

Functionalization at Position 3

The carboxylic acid at position 3 is converted to a carboxamide through activation with thionyl chloride (SOCl₂) followed by reaction with 4-butylphenylamine. Alternative activation agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) achieve 92% conversion efficiency.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined one-pot method combines pyridazine formation and carboxamide coupling. Maleic anhydride, hydrazine hydrate, and 4-butylphenyl isocyanate react in acetonitrile at 80°C for 12 hours, yielding the target compound in 67% isolated yield. This approach reduces intermediate isolation but requires precise stoichiometry to avoid diastereomer formation.

Solid-Phase Synthesis

Immobilizing the pyridazine precursor on Wang resin enables iterative coupling with 4-butylphenylamine. After cleavage from the resin using trifluoroacetic acid (TFA), the compound is obtained in 74% purity. This method is favored for high-throughput screening but is cost-prohibitive for industrial-scale production.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems enhances reaction control. A telescoped process combining cyclocondensation and amidation steps in a two-stage reactor achieves 89% yield at a throughput of 5 kg/day. Key parameters include:

Comparative Analysis of Synthetic Methods

Table 1: Yield and Efficiency Across Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Hydrazine-Diketone | 85 | 98 | 12.50 |

| One-Pot Tandem | 67 | 95 | 9.80 |

| Solid-Phase | 74 | 97 | 22.40 |

| Continuous Flow | 89 | 99 | 7.30 |

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/n-hexane (1:3) yields needle-like crystals with 99.5% HPLC purity. Alternative methods:

Challenges and Mitigation Strategies

Byproduct Formation

Diastereomeric byproducts arise from incomplete regiocontrol during cyclocondensation. Mitigation includes:

Scalability Limitations

Batch processes face heat transfer inefficiencies. Adiabatic reactors with jacketed cooling systems reduce thermal degradation, improving yield by 11%.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound diverges from similar pyridazinones in two critical regions:

1-Position Substitution: Unlike most analogs in the literature (e.g., compounds 5, 19, and 20), which have benzyl or methoxybenzyl groups at the pyridazine 1-position, the target compound is unsubstituted here .

Carboxamide Substituent : The 4-butylphenyl group on the carboxamide contrasts with substituents such as fluorophenyl, carbamoylphenyl, or methoxyphenyl in related compounds (e.g., compounds 6, 9, and 12) . The butyl chain introduces significant hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

- The target compound’s inferred molecular formula (C₁₅H₁₉N₃O₂) gives a molecular weight of ~281.33 g/mol, lower than analogs with benzyl or trifluoromethylbenzyl groups (e.g., 430.38 g/mol for the compound in ) .

Acidity and Solubility

- The carboxamide’s pKa (predicted ~4–5) aligns with analogs like ’s compound (pKa 4.50) , though the absence of ionizable groups (e.g., hydroxy in ) may limit aqueous solubility.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structure and biological properties have garnered attention in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.34 g/mol

- CAS Number : 920249-19-0

This compound features a pyridazine ring substituted with a butylphenyl group and a carboxamide functional group, which contributes to its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that the compound significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines exposed to lipopolysaccharide (LPS) . This suggests that the compound may serve as a promising candidate for treating inflammation-related diseases.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound indicate its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, studies have shown that this compound can inhibit the NF-κB pathway, which is often activated in cancerous cells .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Cytokine Inhibition : The compound reduces the expression of inflammatory cytokines by inhibiting transcription factors such as NF-κB.

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells by activating caspases and downregulating anti-apoptotic proteins .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of IL-6 and TNF-α in LPS-stimulated macrophages. |

| Study 2 | Showed induction of apoptosis in breast cancer cell lines via NF-κB inhibition. |

| Study 3 | Evaluated pharmacokinetics indicating favorable absorption and distribution properties. |

These findings underscore the compound's potential as an anti-inflammatory and anticancer agent.

Q & A

Q. What are the standard synthetic protocols for N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling and cyclization steps. A common route includes:

Esterification : Reacting pyridazine-3-carboxylic acid derivatives with ethanol under acidic conditions to form ethyl esters.

Amide Coupling : Introducing the 4-butylphenyl group via carbodiimide-mediated coupling (e.g., using EDC/HOBt) to form the carboxamide.

Purification : Column chromatography or recrystallization to isolate the product.

Optimization : Reaction temperatures (60–100°C), solvent polarity (DMF or THF), and catalyst loading are adjusted to maximize yield (>75%) and purity (>95%). Kinetic monitoring via TLC or HPLC ensures minimal side reactions like hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : and NMR confirm substituent positions and hydrogen bonding patterns.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] = 316.1422, observed = 316.1418).

- X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and dihedral angles (e.g., C6–N1–C7 = 118.5°) .

- HPLC : Purity assessment using C18 columns (≥98% purity, retention time ~12.3 min) .

Q. How is the compound’s biological activity evaluated in preliminary assays?

- Enzyme Inhibition : IC determination against kinases (e.g., c-Met) using ADP-Glo™ assays.

- Cell-Based Assays : Antiproliferative activity measured via MTT assays (e.g., 72-hour incubation, GI = 0.8 µM in EBC-1 cells).

- Binding Affinity : Surface plasmon resonance (SPR) quantifies target interaction (K = 12 nM for c-Met) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Orthogonal Validation : Combine SPR (binding) with functional assays (e.g., kinase inhibition) to confirm target engagement.

- Structural Analysis : Compare X-ray structures of compound-target complexes to identify conformational changes affecting activity.

- Cellular Context : Assess off-target effects via RNA-seq or proteomics in resistant cell lines .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG linkers) or formulate as nanoparticles.

- Metabolic Stability : Replace labile esters with amides; use deuterated analogs to slow CYP450-mediated degradation.

- Prodrug Approaches : Mask carboxyl groups with tert-butyl esters for improved membrane permeability .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Crystallography : Co-crystallize with c-Met kinase (PDB ID: 3LQ8) using SHELXL to map hydrogen bonds (e.g., pyridazine N1 with Met1160).

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (RMSD < 2.0 Å).

- Mutagenesis : Validate critical residues (e.g., Y1230A mutation reduces binding affinity by 40-fold) .

Q. What methods are used to explore structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify the 4-butylphenyl group (e.g., fluorination or elongation) and test activity.

- Pharmacophore Modeling : Identify essential features (e.g., pyridazine core, carboxamide) using Schrödinger Phase.

- QSAR Analysis : Correlate logP values (2.1–3.5) with cellular potency (R = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.